1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone 1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone
Brand Name: Vulcanchem
CAS No.: 181514-35-2
VCID: VC20896147
InChI: InChI=1S/C11H9BrF3NO/c12-9-2-1-7-3-4-16(6-8(7)5-9)10(17)11(13,14)15/h1-2,5H,3-4,6H2
SMILES: C1CN(CC2=C1C=CC(=C2)Br)C(=O)C(F)(F)F
Molecular Formula: C11H9BrF3NO
Molecular Weight: 308.09 g/mol

1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone

CAS No.: 181514-35-2

Cat. No.: VC20896147

Molecular Formula: C11H9BrF3NO

Molecular Weight: 308.09 g/mol

* For research use only. Not for human or veterinary use.

1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone - 181514-35-2

Specification

CAS No. 181514-35-2
Molecular Formula C11H9BrF3NO
Molecular Weight 308.09 g/mol
IUPAC Name 1-(7-bromo-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone
Standard InChI InChI=1S/C11H9BrF3NO/c12-9-2-1-7-3-4-16(6-8(7)5-9)10(17)11(13,14)15/h1-2,5H,3-4,6H2
Standard InChI Key VKQVUQYZTXGZLW-UHFFFAOYSA-N
SMILES C1CN(CC2=C1C=CC(=C2)Br)C(=O)C(F)(F)F
Canonical SMILES C1CN(CC2=C1C=CC(=C2)Br)C(=O)C(F)(F)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator